molecular formula C30H16Cl2O4 B5179245 2,2'-bis(4-chlorophenyl)-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrone

2,2'-bis(4-chlorophenyl)-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrone

Cat. No.: B5179245
M. Wt: 511.3 g/mol
InChI Key: QBANZIJFANBFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-bis(4-chlorophenyl)-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrone, also known as DCBBO, is a synthetic organic compound that has gained significant attention in the scientific community due to its unique chemical properties. DCBBO is a tetrone derivative that has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research.

Mechanism of Action

The mechanism of action of 2,2'-bis(4-chlorophenyl)-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrone is not fully understood, but it is believed to involve the interaction of the compound with cellular components, leading to the disruption of cellular processes and ultimately cell death. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the proliferation of cancer cells by interfering with the cell cycle and DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. This compound has been found to induce cell death in cancer cells, while having minimal effects on normal cells. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2'-bis(4-chlorophenyl)-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrone in lab experiments include its high purity, stability, and cost-effectiveness. This compound is a readily available compound that can be synthesized in large quantities, making it an ideal candidate for use in various research applications. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity. Careful handling and disposal of this compound are necessary to ensure the safety of researchers and the environment.

Future Directions

There are several future directions for the research on 2,2'-bis(4-chlorophenyl)-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrone. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the exploration of the potential of this compound as an anticancer agent, including the investigation of its mechanism of action and its efficacy in animal models. Additionally, this compound could be used as a probe for imaging biological systems, allowing for the visualization of cellular processes in real-time. Overall, the unique chemical properties of this compound make it a promising compound for future research in various scientific fields.

Synthesis Methods

The synthesis of 2,2'-bis(4-chlorophenyl)-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrone involves the reaction of 4-chlorobenzaldehyde with 2,2'-biindene-1,1',3,3'(2H,2'H)-dione in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of this compound as the final product. The synthesis method of this compound has been optimized to achieve high yields and purity, making it a cost-effective and reliable method for producing this compound.

Scientific Research Applications

2,2'-bis(4-chlorophenyl)-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrone has been extensively studied for its potential applications in various scientific research fields. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In organic electronics, this compound has been employed as a charge transport material in organic field-effect transistors and organic solar cells. In biomedical research, this compound has been investigated for its potential as an anticancer agent and as a probe for imaging biological systems.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16Cl2O4/c31-19-13-9-17(10-14-19)29(25(33)21-5-1-2-6-22(21)26(29)34)30(18-11-15-20(32)16-12-18)27(35)23-7-3-4-8-24(23)28(30)36/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBANZIJFANBFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CC=C(C=C3)Cl)C4(C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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